Tetrabromo-2-sulfobenzoic acid cyclic anhydride

Descripción

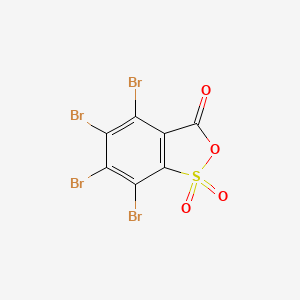

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS: 68460-01-5) is a brominated cyclic anhydride with the molecular formula C₇Br₄O₄S and a molecular weight of 499.75 g/mol . Structurally, it is characterized as 4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide, featuring a sulfobenzoic acid backbone substituted with four bromine atoms and a cyclic anhydride moiety .

Propiedades

IUPAC Name |

4,5,6,7-tetrabromo-1,1-dioxo-2,1λ6-benzoxathiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Br4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGYGIVRJIICGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)S(=O)(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Br4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9071557 | |

| Record name | 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68460-01-5 | |

| Record name | 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68460-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068460015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride typically involves the bromination of 3H-2,1-benzoxathiol-3-one, 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the benzoxathiol ring. Common reagents used in this process include bromine or bromine-containing compounds, and the reaction is often conducted in an organic solvent such as chloroform or carbon tetrachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully monitored and controlled to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tetrabromo-2-sulfobenzoic acid cyclic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield less brominated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce less brominated benzoxathiol compounds.

Aplicaciones Científicas De Investigación

Tetrabromo-2-sulfobenzoic acid cyclic anhydride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Tetrabromo-2-sulfobenzoic acid cyclic anhydride involves its interaction with specific molecular targets. The bromine atoms and the benzoxathiol ring play a crucial role in its reactivity and binding to target molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the target molecules.

Comparación Con Compuestos Similares

Structural and Functional Analogues

2-Sulfobenzoic Acid Cyclic Anhydride (SBA, CAS: 81-08-3)

- Structure : Similar backbone but lacks bromine substituents.

- Reactivity: SBA is a reactive monomer in polymer synthesis and plastic manufacturing. Its non-brominated structure allows for higher electrophilicity, facilitating nucleophilic attacks (e.g., esterification) .

4,5-Difluoro-2-nitrobenzoic Acid (CAS: 20372-63-8)

- Structure : Fluorinated and nitro-substituted benzoic acid derivative.

- Reactivity : The electron-withdrawing nitro and fluorine groups enhance acidity and stability but reduce anhydride-forming propensity compared to sulfobenzoic anhydrides .

Benzophenone-9 (CAS: 76656-36-5)

- Structure: Disodium salt of a disulfonated, dimethoxy benzophenone.

- Functionality : Acts as a UV absorber, diverging from the anhydride reactivity of the tetrabromo compound. Its sulfonate groups enhance water solubility, unlike the hydrophobic brominated anhydride .

Brominated Cyclic Anhydrides

Tetrabromophthalic Anhydride (TBPA)

- Structure : A brominated phthalic anhydride with four bromine atoms.

- Comparison : Both TBPA and Tetrabromo-2-sulfobenzoic anhydride serve as flame retardants. However, TBPA’s phthalate core enables broader compatibility with polyesters, while the sulfobenzoic backbone may offer unique thermal stability .

Reactivity and Stability

Steric and Electronic Effects

- The four bromine atoms in Tetrabromo-2-sulfobenzoic anhydride introduce significant steric hindrance, reducing nucleophilic reactivity compared to SBA. For example, phosphorous-phosphoric cyclic anhydrides with bulky substituents exhibit "steric retardation," delaying quaternization and acidolysis .

- Electron-withdrawing bromine atoms stabilize the anhydride ring but may reduce electrophilicity, contrasting with acetic anhydride (CAS: 108-24-7), which rapidly acetylates amines and alcohols .

Physicochemical Properties

| Property | Tetrabromo-2-sulfobenzoic Anhydride | 2-Sulfobenzoic Anhydride (SBA) | Tetrabromophthalic Anhydride (TBPA) |

|---|---|---|---|

| Molecular Weight | 499.75 g/mol | 218.22 g/mol | 463.72 g/mol |

| Solubility | Low (hydrophobic bromine) | Moderate (polar anhydride) | Low (non-polar polymers) |

| Thermal Stability | High (bromine stabilizes decomposition) | Moderate | High (flame-retardant applications) |

| Reactivity | Low (steric hindrance) | High | Moderate |

Actividad Biológica

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a polyhalogenated aromatic compound notable for its unique chemical structure, which includes four bromine substituents. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C7H2Br4O4S. Its structure consists of a benzene ring substituted with four bromine atoms and a sulfonic acid moiety, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.19 µg/mL |

| Vancomycin-resistant Enterococcus faecium (VRE) | 1.56 µg/mL |

Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. The bromine atoms in the structure are believed to play a critical role in enhancing its cytotoxic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis.

- Nucleophilic Substitution : The presence of bromine allows for nucleophilic substitution reactions that can modify target proteins or nucleic acids.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study conducted by Goker et al. evaluated the efficacy of this compound against MRSA and VRE. The results demonstrated that the compound exhibited potent antibacterial properties, outperforming traditional antibiotics at lower concentrations.

- Investigation of Anticancer Effects : Research published in "Biochemistry" highlighted the compound's ability to induce apoptosis in human cancer cell lines through ROS generation and mitochondrial dysfunction . This study provides a foundation for further exploration into its use as an anticancer agent.

- Mechanistic Insights : A detailed analysis revealed that this compound interacts with specific protein targets, leading to altered cellular signaling pathways associated with growth and survival .

Q & A

Q. What are the established synthetic routes for preparing cyclic anhydrides such as tetrabromo-2-sulfobenzoic acid cyclic anhydride?

Cyclic anhydrides are typically synthesized via dehydration of dicarboxylic acids or their derivatives. For brominated and sulfonated analogs like this compound, methods include:

- Thermal dehydration : Heating dicarboxylic acids with acetyl chloride or acetic anhydride, followed by vacuum distillation to isolate cyclic products. Polymeric anhydrides formed initially can degrade via "back-biting" at 150°C under vacuum to yield cyclic structures .

- Catalytic cyclization : Using MgCl₂ with dialkyl dicarbonates under mild conditions for high-yield, selective anhydride formation .

- Caution : Bromine and sulfonic groups may influence reactivity; controlled conditions (e.g., inert atmosphere) are critical to avoid decomposition or side reactions.

Q. How can FT-IR spectroscopy distinguish cyclic anhydrides from acyclic analogs?

Cyclic anhydrides exhibit distinct FT-IR signatures:

- C=O stretching : Cyclic five-membered anhydrides show higher-frequency C=O absorption (1770–1850 cm⁻¹) due to ring strain, compared to acyclic analogs (1710–1780 cm⁻¹) .

- Ring-specific bands : Strong absorption at 1050–1300 cm⁻¹ corresponds to cyclic ether or sulfonic linkages.

- Application : For this compound, confirm the absence of hydroxyl (2500–3300 cm⁻¹) and presence of sulfone (1300–1350 cm⁻¹) groups.

Q. What stability challenges arise during storage and handling of halogenated cyclic anhydrides?

Brominated cyclic anhydrides are prone to:

- Hydrolysis : Moisture sensitivity necessitates anhydrous storage (e.g., desiccators, dry N₂ atmosphere). Hydrolysis yields dicarboxylic acids, altering reactivity .

- Thermal degradation : Decomposition via decarboxylation or ring-opening may occur at elevated temperatures. Stability testing (TGA/DSC) under simulated reaction conditions is recommended .

Advanced Research Questions

Q. How do catalytic systems influence the copolymerization of this compound with epoxides?

Ring-opening alternating copolymerization (ROAC) with epoxides requires tailored catalysts:

- Metal-based systems : (salen)CrCl/onium salts enable high alternating selectivity (ΔH‡ = 67.5 kJ/mol, ΔS‡ = −95.3 J/mol·K for phthalic anhydride/cyclohexene oxide) . Zinc-based Lewis pairs (e.g., ZnEt₂/amine) achieve >99% alternating selectivity and regioselective epoxide opening .

- Metal-free catalysts : Organic bases (e.g., PPN⁺ salts) or alkali metal carboxylates (e.g., Cs⁺ pivalate) offer low toxicity and industrial scalability. Reactivity correlates with cyclic anhydride carbonyl ¹³C NMR shifts (lower δ = higher reactivity) .

- Considerations : Bromine substituents may sterically hinder catalyst access, requiring optimization of catalyst loading or solvent polarity.

Q. Can this compound serve as a pH-sensitive linker in bioconjugation?

Cyclic anhydrides are ideal for pH-dependent conjugation due to:

- Amine reactivity : Rapid acylation of lysine residues under mild conditions (pH 7–9), forming stable imide bonds without coupling agents .

- pH-sensitive hydrolysis : Sulfonic and bromine groups may alter pKa, enabling selective cleavage in acidic environments (e.g., tumor tissues).

- Methodology : Monitor conjugation efficiency via MALDI-TOF MS or fluorescence quenching assays. Optimize molar excess of anhydride to compensate for hydrolysis .

Q. How can sequence-controlled block copolymers be synthesized using mixed cyclic anhydrides?

Self-switchable polymerization enables precise block structures:

- Monomer reactivity gradients : Competitive copolymerization of mixed anhydrides (e.g., this compound with phthalic anhydride) and epoxides/oxetanes, guided by alkali metal carboxylate catalysts .

- Kinetic control : Adjust feed ratios and catalyst (e.g., Cs⁺ pivalate) to prioritize anhydride reactivity, yielding diblock polyesters with distinct Tg values .

- Characterization : Use SEC-MALS and ¹H NMR to validate alternating sequences and block lengths.

Q. How can contradictions in copolymerization reactivity data be resolved?

Discrepancies often arise from:

- Reactivity determinants : Epoxide insertion (rate-limiting) vs. anhydride insertion (selectivity-determining). For brominated anhydrides, steric effects may override electronic factors .

- Experimental validation : Conduct competitive copolymerization assays and correlate results with ¹³C NMR chemical shifts or DFT calculations.

Q. What role do non-metal catalysts play in regioselective epoxide ring-opening?

Metal-free systems (e.g., organic base/Lewis acid pairs) enhance sustainability and selectivity:

- Zwitterionic intermediates : Amine-coordinated zinc alkyls promote nucleophilic attack at less substituted epoxide carbons, achieving >90% regioselectivity .

- Solvent effects : Nonpolar media (e.g., toluene) minimize side reactions (e.g., α-H deprotonation of anhydrides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.